Boc-D-Leucine monohydrate

Description

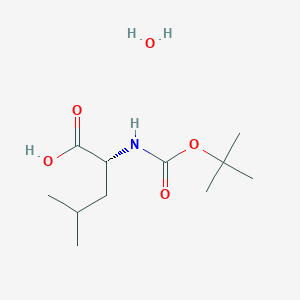

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200937-17-3, 16937-99-8 | |

| Record name | D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide

For Immediate Release

December 15, 2025 – In the landscape of organic chemistry, particularly within pharmaceutical and peptide synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal (B13267) of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group has established itself as a versatile and robust workhorse for the protection of amines. This technical guide offers an in-depth exploration of the Boc group's function, mechanism, and application, providing researchers, scientists, and drug development professionals with the critical data and protocols necessary for its effective implementation.

Core Function: A Reversible Shield for Amines

The primary function of the Boc group is to reversibly render primary and secondary amines non-nucleophilic and non-basic by converting them into carbamates.[1] This protection prevents amines from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation, alkylation, or acylation.[1][2] Its widespread adoption is due to its ease of introduction, general stability under a wide range of reaction conditions—notably basic, nucleophilic, and reductive environments—and its clean, facile removal under specific acidic conditions.[1][2][3][4]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is critical in complex, multi-step syntheses like solid-phase peptide synthesis (SPPS), enabling the selective deprotection of different functional groups within the same molecule.[1]

The Mechanism of Action: Protection and Deprotection

The utility of the Boc group is defined by two key chemical transformations: its installation (protection) and its removal (deprotection).

Boc Protection

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, colloquially known as Boc anhydride (B1165640) ((Boc)₂O).[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This unstable group then decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3] While the reaction can proceed without a base, one is often added to accelerate the process.[3]

References

An In-depth Technical Guide to Boc-D-Leucine Monohydrate for Researchers and Drug Development Professionals

Introduction: N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate) is a pivotal protected amino acid derivative extensively utilized in the fields of peptide chemistry and pharmaceutical development. As a non-natural chiral amino acid, its incorporation into peptide chains offers significant advantages, including enhanced stability against enzymatic degradation, which can prolong the biological half-life of peptide-based therapeutics.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

Boc-D-Leucine monohydrate is a white crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a consolidated view of its key characteristics. There are some discrepancies in reported melting points in the literature, which may be attributed to different experimental conditions or the presence of anhydrous forms.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate | [3] |

| CAS Number | 16937-99-8 | [1] |

| Molecular Formula | C11H21NO4·H2O | [4] |

| Molecular Weight | 249.31 g/mol | [3] |

| Melting Point | 85-87 °C | [1][3] |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in dimethyl sulfoxide, methanol, and ethanol; Insoluble in dichloromethane (B109758) and ethyl acetate (B1210297).[1][2] | |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)OC(C)(C)C.O | |

| InChI Key | URQQEIOTRWJXBA-DDWIOCJRSA-N | [3] |

Synthesis and Purification: Experimental Protocols

The synthesis of Boc-D-Leucine monohydrate can be achieved through several methods. The most common approach involves the protection of the amino group of D-Leucine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). Below is a detailed protocol for its synthesis and subsequent purification.

Protocol 1: Synthesis of Boc-D-Leucine monohydrate from D-Leucine

This protocol outlines the synthesis via the reaction of D-Leucine with di-tert-butyl dicarbonate in a basic aqueous solution.

Materials:

-

D-Leucine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

1N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Saturated potassium bisulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Deionized water

Procedure:

-

To a mixture of D-leucine (e.g., 8g, 0.061 mol) in 1,4-dioxane (200 ml), add 1N aqueous sodium hydroxide solution (8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted (Boc)2O.

-

Adjust the pH of the aqueous phase to 2-3 with a saturated potassium bisulfate solution.

-

Extract the product with ethyl acetate (3 x 50 ml).

-

Combine the organic layers and wash with brine (2 x 50 ml).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-D-Leucine monohydrate as a white solid.[1]

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by silica (B1680970) gel column chromatography.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Leucine monohydrate is a cornerstone in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group shields the α-amino group of the leucine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The general workflow of an SPPS cycle involving the coupling of Boc-D-Leucine is depicted below.

Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Leucine monohydrate.

Detailed Protocol for a Coupling Cycle in Boc-SPPS:

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%). This is often done with a short pre-wash followed by a longer reaction time.

-

Washing: The resin is washed with DCM and then with isopropanol (B130326) (IPA) to remove residual TFA and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized to the free amine using a base such as diisopropylethylamine (DIEA) in a solvent like N,N-dimethylformamide (DMF). This is followed by washing with DMF.

-

Coupling: The Boc-D-Leucine monohydrate is pre-activated with a coupling reagent (e.g., HBTU, DCC/HOBt) and then added to the resin. The mixture is agitated until the coupling reaction is complete.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts, yielding the resin with the newly coupled Boc-D-Leucine.

This cycle is repeated with the next desired amino acid until the full peptide sequence is assembled.

Role in Drug Development: Synthesis of Atazanavir

Boc-D-Leucine monohydrate is a key chiral building block in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Atazanavir, an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1]

The following diagram illustrates the role of a Boc-protected amino acid in the synthesis of a key intermediate for Atazanavir and the subsequent mechanism of action of the drug.

Caption: The role of Boc-D-Leucine in the synthesis of an Atazanavir precursor and the mechanism of action of Atazanavir in inhibiting the HIV life cycle.

Atazanavir functions by binding to the active site of the HIV protease enzyme.[6] This prevents the cleavage of the viral Gag-Pol polyproteins into functional mature proteins, which are essential for the assembly of new, infectious virions.[7][8] Consequently, the viral replication cycle is interrupted.

Conclusion

Boc-D-Leucine monohydrate is an indispensable reagent in modern organic and medicinal chemistry. Its unique structural properties and the versatility of the Boc protecting group make it a valuable tool for the synthesis of complex peptides and chiral drug molecules. The continued application of Boc-D-Leucine monohydrate in the development of novel therapeutics underscores its significance for researchers and professionals in the pharmaceutical industry.

References

- 1. Page loading... [guidechem.com]

- 2. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Boc-D-Leucine (monohydrate) | 200937-17-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents [patents.google.com]

- 6. Atazanavir - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 8. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Physical and chemical properties of Boc-D-Leucine monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Boc-D-Leucine monohydrate, a crucial building block in peptide synthesis and drug development. This document details experimental protocols for its use and characterization, and presents key data in a structured format for ease of reference.

Core Physical and Chemical Properties

Boc-D-Leucine monohydrate is a white crystalline powder.[1] It is a derivative of the unnatural D-enantiomer of the amino acid leucine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains.[4] The monohydrate form indicates the presence of one molecule of water per molecule of the Boc-amino acid.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Boc-D-Leucine monohydrate.

Table 1: General Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1] |

| CAS Number | 16937-99-8 | [5] |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [1] |

| Molecular Weight | 249.31 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 85-87 °C | [2][5] |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [2][5] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [5] |

| Acidity (pKa) | 4.02 ± 0.21 (Predicted) | [5] |

| Optical Rotation | [α]²⁰/D +24 ± 2° (c=2 in Acetic Acid) |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Water | Low solubility | [1] |

| Dimethyl Sulfoxide (DMSO) | Easily soluble | [1][5] |

| Methanol | Highly soluble | [1] |

| Ethanol | Highly soluble | [1] |

| Dichloromethane (DCM) | Insoluble | [5] |

| Ethyl Acetate (B1210297) | Insoluble | [5] |

Chemical Reactivity and Stability

Boc-D-Leucine monohydrate is stable under recommended storage conditions, which typically involve a dry, cool place away from direct sunlight, acids, and oxidizing agents.[1][6] The key to its utility in organic synthesis is the acid-labile nature of the Boc protecting group.

The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions, making it an ideal protecting group for the α-amino group of amino acids during peptide synthesis.[4] It can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step in the peptide chain elongation.[4][7][8] This orthogonality allows for the selective deprotection of the α-amino group without affecting other acid-labile side-chain protecting groups that may require stronger acidic conditions for removal.[4]

The carboxylic acid functional group can undergo standard reactions, such as activation for amide bond formation during peptide coupling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Boc-D-Leucine monohydrate.

Boc Protection of D-Leucine (General Procedure)

This protocol describes a common method for the introduction of the Boc protecting group onto the D-leucine amino acid.

Materials:

-

D-Leucine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1N)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) or other acid to adjust pH

Procedure:

-

Dissolve D-leucine in a mixture of 1,4-dioxane and aqueous NaOH solution.

-

Add di-tert-butyl dicarbonate to the solution and stir the mixture overnight at room temperature.

-

After the reaction is complete, evaporate the solvent.

-

Dilute the residue with water and wash with ethyl acetate to remove unreacted Boc₂O and other organic impurities.

-

Adjust the pH of the aqueous phase to 2-3 using an acid like HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the Boc-D-Leucine product.[5]

Use in Solid-Phase Peptide Synthesis (SPPS): A Coupling Cycle

This protocol outlines a typical cycle for the incorporation of a Boc-D-Leucine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA) in DCM (e.g., 10% v/v) for neutralization

-

Boc-D-Leucine monohydrate

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Deprotection:

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM.[9]

-

Wash the resin with DCM and then with DMF to prepare for the coupling step.[9]

-

-

Coupling:

-

Activate the carboxylic acid of Boc-D-Leucine monohydrate by pre-mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.[10]

-

Add the activated Boc-D-Leucine solution to the resin and agitate the mixture to facilitate the amide bond formation.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test.[9]

-

-

Washing:

-

After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[4]

Determination of Optical Rotation

This protocol describes the general procedure for measuring the specific optical rotation of Boc-D-Leucine monohydrate.

Materials:

-

Boc-D-Leucine monohydrate

-

High-purity solvent (e.g., glacial acetic acid)

-

Volumetric flask

-

Polarimeter

Procedure:

-

Solution Preparation: Accurately weigh a known amount of Boc-D-Leucine monohydrate and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[11][12]

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).[13]

-

Measurement:

-

Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature (e.g., 20°C).[11]

-

Record multiple readings and calculate the average.

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.[11]

Mandatory Visualizations

Chemical Structure and Functional Groups

Caption: Chemical structure of Boc-D-Leucine monohydrate highlighting its key functional groups.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical workflow for incorporating Boc-D-Leucine into a peptide chain using SPPS.

References

- 1. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. BOC-D-Leucine monohydrate, CasNo.16937-99-8 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-D-Leucine Monohydrate for Researchers and Drug Development Professionals

Introduction

Boc-D-Leucine monohydrate is a pivotal N-protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical agents. As a derivative of the unnatural D-isomer of leucine, its incorporation into peptide chains confers significant advantages, most notably enhanced stability against enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection under mild conditions, a cornerstone of modern peptide chemistry. This guide provides a comprehensive overview of Boc-D-Leucine monohydrate, including its chemical properties, synthesis, analytical methods, and applications, tailored for professionals in research and drug development.

Chemical Identification and Properties

Boc-D-Leucine monohydrate is a white crystalline powder. Its identity is confirmed by its unique CAS number and a variety of synonyms used across chemical suppliers and literature.

| Identifier | Value |

| CAS Number | 16937-99-8, 200937-17-3 (for monohydrate)[1][2] |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O[1] |

| Molecular Weight | 249.31 g/mol [2] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate |

Synonyms:

-

(tert-Butoxycarbonyl)-D-leucine monohydrate[2]

-

Boc-D-Leu-OH·H₂O[3]

-

(R)-Boc-2-amino-4-methylpentanoic acid hydrate

-

N-(tert-Butoxycarbonyl)-D-leucine monohydrate[4]

-

Boc-D-leucine hydrate[1]

Physicochemical Data

The physical and chemical properties of Boc-D-Leucine monohydrate are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Melting Point | 80-87 °C | |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1][4] |

| Optical Rotation | [α]²⁰/D = +24 ± 2° (c=2 in AcOH) | |

| Storage Temperature | 2-8 °C, sealed, dry |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Low solubility | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Easily soluble | |

| Methanol | Highly soluble | [1] |

| Ethanol | Highly soluble | [1] |

| Dichloromethane | Insoluble | |

| Ethyl Acetate (B1210297) | Insoluble | |

| Chloroform | Soluble | |

| Acetone | Soluble |

Applications in Research and Drug Development

The unique properties of Boc-D-Leucine monohydrate make it a valuable building block in several areas:

-

Peptide Synthesis: The primary application is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of D-leucine can significantly increase the resistance of peptides to proteolytic enzymes, thereby extending their in vivo half-life and improving therapeutic potential.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical drugs. Notable examples include the antiviral drug atazanavir (B138) (used for HIV treatment), the anti-cancer drug BB-2516, and the anti-inflammatory drug RO-31-9790.

-

Asymmetric Synthesis: It is also used as a catalyst or ligand in asymmetric reactions, leveraging its chiral nature to control the stereochemical outcome of chemical transformations.

Experimental Protocols

Synthesis of Boc-D-Leucine Monohydrate

Two common methods for the synthesis of Boc-D-Leucine monohydrate are outlined below.

Method 1: From D-Leucine

This protocol describes the protection of the amino group of D-Leucine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Experimental Workflow: Synthesis from D-Leucine

References

- 1. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. 200937-17-3 Boc-D-Leu-OH・H2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 3. N-Boc-D-leucine hydrate, 98+% | Fisher Scientific [fishersci.ca]

- 4. capotchem.cn [capotchem.cn]

The Strategic Incorporation of D-Amino Acids in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of D-amino acids in peptide design represents a paradigm shift in the development of novel therapeutics and research tools. Moving beyond the canonical L-amino acid building blocks of nature, the strategic placement of their stereoisomers offers a powerful approach to overcome the inherent limitations of native peptides, such as enzymatic instability and restricted conformational diversity. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of D-amino acid stereochemistry in modern peptide design.

Core Principles: The Advantages of Chirality Inversion

The substitution of L-amino acids with their D-enantiomers introduces profound changes to the physicochemical properties of a peptide. These alterations are primarily rooted in the distinct three-dimensional arrangement of the amino acid side chain relative to the peptide backbone.

1.1. Enhanced Enzymatic Stability: One of the most significant advantages of incorporating D-amino acids is the remarkable increase in resistance to proteolytic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecific for L-amino acids. The presence of a D-amino acid creates a stereochemical mismatch that hinders or prevents the peptide from fitting into the enzyme's active site, thereby protecting the adjacent peptide bonds from hydrolysis.[1][2] This enhanced stability translates to a longer circulating half-life in biological systems, a critical attribute for therapeutic peptides.

1.2. Conformational Control and Structural Diversity: The stereochemistry of amino acid residues dictates the local backbone conformation and, consequently, the overall secondary and tertiary structure of a peptide. The introduction of D-amino acids can induce specific structural motifs that are not readily accessible with a purely L-amino acid sequence. For instance, the incorporation of a D-amino acid can promote the formation of β-turns and β-hairpins, influencing the peptide's folding and three-dimensional architecture.[4] This conformational control is instrumental in designing peptides with specific receptor binding affinities and biological activities.

1.3. Modulation of Biological Activity: By altering the peptide's conformation and stability, D-amino acid substitution can profoundly impact its biological function. This can manifest as:

-

Altered Receptor Binding: The modified three-dimensional structure can lead to changes in binding affinity and selectivity for target receptors.[4][5]

-

Novel Biological Activities: In some cases, the introduction of D-amino acids can confer entirely new biological functions to a peptide.

-

Improved Selectivity: D-peptides have been shown to improve the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Data Presentation: Quantitative Insights into D-Amino Acid Effects

The following tables summarize key quantitative data from various studies, highlighting the impact of D-amino acid incorporation on peptide properties.

Table 1: Comparative Enzymatic Stability of L-Peptides and D-Amino Acid-Containing Peptides

| Peptide Sequence/Type | Condition | Time Point | % Peptide Remaining |

| L-Peptide Hydrogelator | Proteinase K | 4 hours | 0% |

| D-Amino Acid Modified Hydrogelator | Proteinase K | 24 hours | 15% |

| Antimicrobial Peptide (Pep05) | Human Plasma | 8 hours | <10% |

| D-Amino Acid Substituted (DP06) | Human Plasma | 8 hours | >90% |

| D-Amino Acid Substituted (DP06) | Human Plasma | 24 hours | >60% |

| l-SG Peptide | Trypsin | 4 hours | ~10% |

| d-sg Peptide (all D-enantiomer) | Trypsin | 4 hours | 100% |

| MUC2 Peptide (all L-amino acids) | Human Serum | 180 min | 0% |

| MUC2 Peptide (tpTPTGTQtpt) | Human Serum | 180 min | ~95% |

Table 2: Impact of D-Amino Acid Substitution on Receptor Binding Affinity

| Peptide/Analog | Target Receptor/Protein | Assay | Binding Affinity Metric | Value |

| Compound 18 (L-amino acids) | HER2 | Cell Proliferation | IC50 | Nanomolar range |

| Compound 32 (D-amino acid analog) | HER2 | Cell Proliferation | IC50 | Nanomolar range |

| Compound 32 | HER2 Extracellular Domain IV | SPR | Kd | 1 µM |

| Compound 32 | Full HER2 Extracellular Domain | SPR | Kd | 3.48 ± 0.93 µM |

| WTHPQFAT and variants | Streptavidin | Microarray | Ka | 10^7 - 10^9 M-1 |

| LQWHPQAGK and variants | Streptavidin | Microarray | Ka | 10^7 - 10^9 M-1 |

Table 3: Solubility of Amino Acids and Peptides

| Amino Acid/Peptide | Solvent System | Solubility Trend with Increasing Organic Solvent |

| Most proteinogenic amino acids | Aqueous 2-propanol | Decreases |

| L-phenylalanine, L-tyrosine | Aqueous 2-propanol | Increases |

| Various peptides | Aqueous 2-propanol | Generally decreases |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and characterization of D-amino acid-containing peptides.

3.1. Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc/tBu chemistry.

-

Resin Selection and Swelling:

-

Choose an appropriate solid support resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 1 hour.

-

-

First Amino Acid Loading (if not pre-loaded):

-

Deprotect the resin if necessary (e.g., remove the Fmoc group from a pre-loaded resin with 20% piperidine (B6355638) in DMF).

-

Dissolve the first Fmoc-protected amino acid (L or D) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin extensively with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (L or D) and a coupling agent in DMF.

-

Add a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection step, wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

3.2. In Vitro Enzymatic Stability Assay

This protocol describes a typical procedure to assess the stability of a peptide in human serum.

-

Materials:

-

Test peptide (L- and D-amino acid versions)

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

-

-

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide.

-

Incubation:

-

In a microcentrifuge tube, mix the peptide solution with human serum (e.g., a 1:1 ratio with PBS).

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Enzyme Inactivation: Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile to precipitate the serum proteins.

-

Protein Precipitation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis by RP-HPLC:

-

Carefully collect the supernatant.

-

Analyze the supernatant using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the absorbance at an appropriate wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time.

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).

-

-

3.3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol provides a general workflow for analyzing the secondary structure of a peptide using CD spectroscopy.

-

Sample Preparation:

-

Ensure the peptide sample is highly pure (>95%).

-

Accurately determine the peptide concentration.

-

Prepare the peptide solution in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer). The final peptide concentration typically ranges from 0.1 to 1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

-

Set the scanning parameters:

-

Wavelength range: Typically 190-260 nm for secondary structure analysis.

-

Scanning speed, accumulations, and bandwidth as appropriate for the instrument and sample.

-

-

Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes in the design and application of D-amino acid-containing peptides.

Conclusion

The incorporation of D-amino acids into peptides is a versatile and powerful strategy in drug discovery and chemical biology. By imparting resistance to enzymatic degradation and enabling precise control over peptide conformation, D-amino acid stereochemistry provides a means to overcome the limitations of natural peptides and to develop novel molecules with enhanced therapeutic potential. The experimental protocols and data presented in this guide offer a foundation for researchers to explore the exciting possibilities of D-amino acid-containing peptides in their own work. As our understanding of the intricate relationship between stereochemistry and biological function continues to grow, so too will the applications of these unique and valuable molecules.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of D-Leucine Incorporation: A Technical Guide for Drug Development

December 15, 2025

Abstract

The incorporation of non-canonical amino acids represents a paradigm shift in peptide and protein engineering, offering novel avenues for enhancing therapeutic efficacy and stability. Among these, the D-enantiomer of leucine (B10760876) has garnered significant attention for its unique contributions to the biological and pharmacological properties of modified peptides. This technical guide provides an in-depth analysis of the biological significance of incorporating D-leucine, tailored for researchers, scientists, and drug development professionals. We present a comprehensive overview of its effects on protein structure and function, its metabolic fate, and its therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Rationale for D-Amino Acid Incorporation

Peptides and proteins are fundamental to virtually all biological processes and have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often limited by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. The incorporation of D-amino acids, such as D-leucine, is a well-established strategy to overcome this limitation.[1] The unnatural stereochemistry of D-amino acids renders peptide bonds resistant to cleavage by naturally occurring proteases, which are stereospecific for L-amino acids.[1] Beyond enhancing stability, the introduction of D-leucine can also modulate the biological activity of peptides, leading to improved therapeutic profiles.

Effects of D-Leucine Incorporation on Peptide and Protein Properties

The substitution of L-leucine with D-leucine can induce significant changes in the secondary and tertiary structure of peptides, which in turn affects their biological function. These conformational changes can lead to altered receptor binding affinities and specificities.

Enhanced Antimicrobial Activity and Reduced Cytotoxicity

A compelling example of the benefits of D-leucine incorporation is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhances its antimicrobial potency against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while concurrently reducing its hemolytic activity against mammalian red blood cells.[1][2][3][4] This suggests a wider therapeutic window for the D-leucine-containing analogue compared to its L-leucine counterpart (B1OS-L).[1][2]

Data Presentation: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogues

| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |

| B1OS | 32 | 64 | 64 | >128 |

| B1OS-L | 2 | 4 | 8 | 29.92 |

| B1OS-D-L | 2 | 4 | 8 | 74.5 |

Data sourced from a study on the modification of Brevinin-1OS.[1][2]

Impact on Biofilm Formation

D-amino acids, including D-leucine, have been shown to inhibit biofilm formation in various bacterial species.[5] They can interfere with the synthesis of the extracellular polymeric substance (EPS) that encases and protects the bacterial community within the biofilm. For instance, D-leucine, in combination with other D-amino acids, has been observed to trigger the disassembly of existing biofilms in Bacillus subtilis.[5]

Data Presentation: Inhibition of Mixed-Species Biofilm Formation by D-Amino Acids

| D-Amino Acid (50 µM) | Decrease in Biofilm Protein (%) | Decrease in Biofilm Carbohydrate (%) |

| D-Tyrosine | 8.21 | 29.53 |

| D-Aspartic Acid | 7.65 | 21.44 |

| D-Tryptophan | 3.51 | 14.60 |

| D-Leucine | 11.31 | 10.54 |

Data adapted from a study on the effect of D-amino acids on biofilm formation of mixed microorganisms.[5]

Influence on Protein Stability

The incorporation of a D-amino acid can have varied effects on the conformational stability of a protein. While it can enhance resistance to proteolysis, it may also destabilize the native folded structure. The extent of this effect is context-dependent, relying on the specific location of the substitution and the overall protein architecture. Circular dichroism (CD) spectroscopy is a key technique used to assess these structural changes and the thermal stability of the modified proteins.[4][6][7]

Metabolism and Pharmacokinetics of D-Leucine

Unlike its L-enantiomer, which is a primary activator of the mTORC1 signaling pathway involved in protein synthesis and cell growth, D-leucine follows a distinct metabolic route.[8]

Metabolic Pathway of D-Leucine

The primary metabolic pathway for D-leucine involves oxidative deamination by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys and liver. This reaction converts D-leucine into its corresponding α-keto acid, α-ketoisocaproate (α-KIC), along with ammonia (B1221849) and hydrogen peroxide.[8] α-KIC can then be transaminated by branched-chain aminotransferase (BCAT) to form L-leucine, a process known as chiral inversion.[8] This metabolic conversion allows D-leucine to indirectly contribute to the L-leucine pool.

Therapeutic Applications of D-Leucine

The unique properties of D-leucine have led to its investigation in various therapeutic contexts, most notably in the fields of antimicrobial development and neurology.

Antimicrobial Drug Development

As highlighted earlier, the incorporation of D-leucine into antimicrobial peptides (AMPs) is a promising strategy to enhance their stability and therapeutic index.[1][2][3][4] This approach is being actively pursued in the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

Neurological Applications: Anti-Seizure Activity

Preclinical studies in mouse models have demonstrated that D-leucine possesses potent anti-seizure properties.[9][10][11] It has been shown to be effective in terminating ongoing seizures, with an efficacy comparable to the conventional anti-epileptic drug diazepam, but without the associated sedative side effects.[9][10][11] The precise mechanism of action is still under investigation, but it appears to differ from known anti-seizure signaling pathways, suggesting a novel therapeutic target.[9][10]

Data Presentation: Anti-Seizure Effects of D-Leucine in a Kainic Acid-Induced Seizure Model in Mice

| Treatment | Mean Maximum Seizure Score | Latency to Seizure Onset (min) |

| Vehicle (Water) | 4.5 | 15 |

| D-Leucine (3 mg/kg) | 2.5 | 25 |

| D-Leucine (300 mg/kg) | 2.0 | 30 |

Data adapted from a study on the anti-seizure effects of D-leucine.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-leucine incorporation and its biological effects.

Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-leucine residue using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Leu-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Cold diethyl ether

-

Reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

-

Amino Acid Coupling: In a separate vial, activate the Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH) by dissolving it with a coupling agent (e.g., HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and shake for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

-

Peptide stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Incubator

-

Microplate reader

Procedure:

-

Serial Dilution: Serially dilute the peptide stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolytic Activity Assay

This protocol assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.

Materials:

-

Peptide stock solution

-

Freshly collected red blood cells (e.g., human, horse)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

Sterile 96-well microtiter plates

-

Centrifuge

-

Microplate reader

Procedure:

-

Erythrocyte Preparation: Wash the red blood cells with PBS and resuspend to a final concentration of 2-4% (v/v) in PBS.

-

Serial Dilution: Serially dilute the peptide stock solution in PBS in a 96-well plate.

-

Incubation: Add the red blood cell suspension to each well and incubate at 37°C for 1 hour.

-

Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells with 1% Triton X-100 for 100% hemolysis).

-

Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

-

Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 570 nm to quantify hemoglobin release.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.

Signaling Pathways and Logical Relationships

L-Leucine-Mediated mTORC1 Signaling Pathway

For comparative purposes, it is essential to understand the well-established signaling pathway of L-leucine. L-leucine is a potent activator of the mTORC1 complex, a central regulator of cell growth, proliferation, and protein synthesis.

As of the current understanding, D-leucine does not directly activate the mTORC1 pathway in the same manner as L-leucine. Its primary influence on this pathway is indirect, following its metabolic conversion to L-leucine.

Conclusion and Future Directions

The incorporation of D-leucine into peptides and proteins is a powerful strategy for enhancing their therapeutic potential. This is primarily achieved by increasing their stability against enzymatic degradation, which can lead to a longer in-vivo half-life. Furthermore, as demonstrated with antimicrobial peptides, D-leucine modification can significantly improve the therapeutic index by increasing potency and reducing cytotoxicity. The discovery of the anti-seizure properties of D-leucine opens up exciting new avenues for the development of novel therapeutics for neurological disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of D-leucine-containing peptides. A deeper understanding of how D-leucine influences peptide conformation and receptor interactions will enable the rational design of more effective and safer therapeutic agents. Additionally, further investigation into the direct signaling roles of D-leucine, if any, beyond its metabolic conversion, is warranted. The continued exploration of D-leucine incorporation in drug development holds significant promise for addressing unmet medical needs.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 6. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Potent anti-seizure effects of D-leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hopkinsmedicine.org [hopkinsmedicine.org]

- 11. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Boc-D-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate), a crucial protected amino acid in peptide synthesis and pharmaceutical research. A thorough understanding of its solubility in various solvents is essential for optimizing reaction conditions, purification processes, and the overall efficiency of peptide synthesis. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application.

Core Concepts in the Solubility of Boc-D-Leucine Monohydrate

Boc-D-Leucine monohydrate is a derivative of the amino acid D-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule, which fundamentally influences its solubility profile. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc group, allowing for solubility in a range of organic solvents. The principle of "like dissolves like" is central to understanding its behavior; solvents that can effectively solvate both the polar and nonpolar regions of the Boc-D-Leucine monohydrate molecule will demonstrate a higher capacity for its dissolution.

Data Presentation: Solubility of Boc-D-Leucine Monohydrate

Quantitative solubility data for Boc-D-Leucine monohydrate is not extensively published. The following table summarizes the available qualitative and estimated quantitative solubility information in common laboratory solvents at standard laboratory conditions (approximately 20-25°C).

| Solvent | Chemical Formula | Solvent Type | Solubility |

| Water | H₂O | Polar Protic | Low / Sparingly Soluble[1][2] |

| Methanol | CH₃OH | Polar Protic | Highly Soluble[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Easily Soluble / Highly Soluble[1][2][3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Insoluble[3] |

| Ethyl Acetate | CH₃COOC₂H₅ | Ester | Insoluble[3] |

Note on Quantitative Estimates: While specific quantitative data for Boc-D-Leucine monohydrate is limited, data for the structurally similar compound N-acetyl-D-leucine can provide a rough estimate. The solubility of N-acetyl-D-leucine is reported to be approximately 1 mg/mL in ethanol and 30 mg/mL in DMSO and DMF [4][5]. These values should be used as a guideline and not as a direct substitute for experimentally determined solubility of Boc-D-Leucine monohydrate.

Experimental Protocols

Experimental Protocol for Determining Solubility

This section details a general methodology for the experimental determination of Boc-D-Leucine monohydrate solubility in a given solvent using the equilibrium saturation method followed by gravimetric analysis. This is a standard and reliable method for determining the solubility of a solid compound in a liquid.

Materials:

-

Boc-D-Leucine monohydrate

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of Boc-D-Leucine monohydrate to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is crucial to remove any undissolved microparticles.

-

Solvent Evaporation: Place the collection vial with the filtered solution in a vacuum oven or a desiccator to evaporate the solvent completely. The temperature should be kept low enough to avoid degradation of the compound.

-

Gravimetric Analysis: Once the solvent has been completely removed, weigh the collection vial containing the dried Boc-D-Leucine monohydrate.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Final weight of vial + solid) - (Initial weight of vial) / Volume of filtered solution collected (mL)

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Leucine monohydrate is primarily used as a building block in solid-phase peptide synthesis. The following is a generalized workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Materials:

-

Merrifield resin (or other suitable resin)

-

Boc-protected amino acids (e.g., Boc-D-Leucine monohydrate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: The resin is placed in the reaction vessel and swollen in an appropriate solvent, typically DCM or DMF.

-

Boc-Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%). This exposes a free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and then a neutralization buffer (e.g., a solution of DIPEA in DCM) to remove the TFA and neutralize the protonated amino group. Further washes with DCM and DMF are performed to prepare for the coupling step.

-

Amino Acid Activation and Coupling: In a separate container, the next Boc-protected amino acid (e.g., Boc-D-Leucine monohydrate) is pre-activated using coupling reagents like HBTU and HOBt in the presence of a base such as DIPEA in DMF. This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for a set time to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and by-products.

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Mandatory Visualizations

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-D-Leucine Monohydrate

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-leucine monohydrate (Boc-D-Leucine monohydrate), a crucial chiral building block in modern synthetic organic chemistry and drug development. This document details its physicochemical properties, primary applications, and a generalized experimental protocol for its use in peptide synthesis.

Core Physicochemical Properties

Boc-D-Leucine monohydrate is a derivative of the essential amino acid D-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group.[1] This acid-labile protecting group is fundamental to its utility in stepwise peptide synthesis, preventing unwanted reactions at the N-terminus while peptide bonds are formed.[][3] The compound typically appears as a white crystalline powder.[1][4]

Data Summary

The quantitative data for Boc-D-Leucine monohydrate is summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₁NO₄·H₂O (or C₁₁H₂₃NO₅) | [1][4][5][6] |

| Molecular Weight | 249.31 g/mol | [4][7][8] |

| CAS Number | 16937-99-8, 200937-17-3 | [1][4][7] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 80-90°C | [4] |

| Solubility | Low in water; soluble in organic solvents (methanol, ethanol, DMSO) | [1] |

| Density | ~1.25 g/cm³ | [1] |

| Optical Rotation | [α]D²⁰ = +24 ± 2° (c=2 in Acetic Acid) | [4] |

Applications in Research and Drug Development

Boc-D-Leucine monohydrate is a valuable intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.

-

Peptide Synthesis : Its primary application is as a building block in solid-phase peptide synthesis (SPPS).[][4] The Boc group provides robust protection of the amino group under neutral or basic conditions required for peptide coupling and can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][3] The use of a D-amino acid isomer like Boc-D-Leucine is a key strategy to increase the stability of synthetic peptides against enzymatic degradation by proteases, thereby enhancing their biological half-life.[9]

-

Pharmaceutical Intermediates : Boc-D-Leucine monohydrate is a critical precursor for the synthesis of several therapeutic agents.[9] It is a key side chain used in the synthesis of the antiviral drug atazanavir, which is used to treat HIV/AIDS.[9] It is also utilized in the preparation of anti-cancer, anti-inflammatory, and anti-hepatitis C virus drugs.[9] Its hydrophobic and bulky side chain can effectively control the molecular conformation of polypeptides.[9]

Experimental Protocols

The following is a generalized, detailed methodology for the use of Boc-D-Leucine monohydrate in a manual solid-phase peptide synthesis (SPPS) workflow on a Merrifield resin.

Protocol: Manual Boc-SPPS Cycle for Incorporating a Boc-D-Leucine Residue

This protocol outlines the key steps for adding a Boc-D-Leucine residue to a growing peptide chain anchored to a solid support.

Materials:

-

Merrifield resin (chloromethylated polystyrene) pre-loaded with the first amino acid.

-

Boc-D-Leucine monohydrate

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU).

-

Kaiser test kit for monitoring coupling completion.

Methodology:

-

Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

-

Boc Group Deprotection:

-

Wash the resin with DCM (3 x resin volume).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete removal of the N-terminal Boc group.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.[10]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes to neutralize the protonated N-terminal amine. Repeat this step.

-

Wash the resin thoroughly with DMF (5 x resin volume) to remove excess base.[10]

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Boc-D-Leucine monohydrate. Dissolve Boc-D-Leucine monohydrate (3 equivalents relative to resin loading capacity), HOBt (3 eq.), and DCC (3 eq.) in DMF. Alternatively, use HBTU/HATU as the activating agent.

-

Add the activated amino acid solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.[10][11]

-

-

Coupling Monitoring:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated with a fresh solution of activated amino acid.[10]

-

-

Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted free amines by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM to prevent the formation of deletion sequences in the final peptide.[10]

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.

-

Final Cleavage: After all amino acids have been coupled, the completed peptide is cleaved from the resin support. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) with a scavenger cocktail (e.g., p-cresol).[3][10]

Visualized Workflow

The following diagram illustrates the logical flow of a single cycle in Boc-based solid-phase peptide synthesis.

Caption: Workflow for one cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Boc-D-leucine hydrate, 98+% | Fisher Scientific [fishersci.ca]

- 6. N-Boc-D-leucine hydrate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 200937-17-3 Boc-D-Leu-OH・H2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Harnessing Chirality: A Technical Guide to Enhancing Peptide Stability with D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their rapid in vivo degradation by proteases. A highly effective and widely adopted strategy to overcome this limitation is the strategic incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the principles, experimental validation, and methodologies associated with the use of D-amino acids to enhance peptide stability against enzymatic degradation, a critical consideration in modern peptide drug design.

The Principle of Stereospecificity and Protease Resistance

Proteases, the enzymes responsible for peptide and protein degradation, have active sites that are exquisitely stereospecific for L-amino acids, the exclusive building blocks of naturally occurring proteins.[1] The introduction of a D-amino acid into a peptide sequence introduces a stereochemical mismatch, altering the peptide's spatial conformation.[1] This altered geometry prevents the peptide from fitting correctly into the enzyme's active site, a phenomenon known as steric hindrance.[1] Consequently, the adjacent peptide bonds become resistant to enzymatic cleavage, leading to a significant increase in the peptide's stability and biological half-life.[1][2]

The following diagram illustrates the fundamental principle of how D-amino acid incorporation confers resistance to enzymatic degradation.

Quantitative Analysis of Enhanced Stability

Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to various enzymatic conditions, including incubation with specific proteases or in biological fluids like human serum. The substitution of L-amino acids with their D-enantiomers can extend the half-life of a peptide from minutes to hours or even days.

Table 1: Comparative Enzymatic Stability of L-Peptides and D-Amino Acid-Containing Analogs

| Peptide Sequence (L-amino acids) | Modified Peptide (with D-amino acids) | Condition | Half-life of L-Peptide | Half-life of D-Peptide Analog | Fold Increase in Stability | Reference |

| TPTPTGTQTPT | tpTPTGTQtpt | 10% Human Serum | ~42 hours | >96 hours (no significant degradation) | >2.3 | [3] |

| KKVVFKVKFKK | (D-Lys)KVVFKVKFK(D-Lys) | Serum | Significantly shorter | Greatly improved | Not quantified | [4] |

| RDP215 (all L-amino acids) | 9D-RDP215 (with D-amino acids) | Human Serum | Prone to degradation | Stable for up to 7 days | Not quantified | [5] |

| L-peptide hydrogelator | C-terminal D-amino acid modification | Proteinase K | < 4 hours | >24 hours (15% remaining) | >6 | [2] |

Note: The specific fold increase in stability can vary depending on the peptide sequence, the position and number of D-amino acid substitutions, and the experimental conditions.[6]

Experimental Protocols

Assessing the enzymatic stability of a peptide is a crucial step in its preclinical development. A standard in vitro stability assay involves incubating the peptide in a biologically relevant matrix and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This protocol outlines a typical procedure to evaluate the stability of a peptide in human serum.

Materials:

-

Test peptide (and its D-amino acid analog)

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile (B52724) (ACN))

-

Incubator (37°C)

-

Microcentrifuge

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in PBS to a final working concentration.

-

Incubation: In a microcentrifuge tube, mix human serum and PBS (e.g., in a 1:1 v/v ratio). Add the peptide working solution to the serum mixture to achieve the final desired concentration (e.g., 10 µM). Incubate the mixture at 37°C.[1]

-

Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]

-

Enzyme Inactivation and Protein Precipitation: Immediately transfer the aliquot to a tube containing a precipitating/quenching agent (e.g., 2-3 volumes of ice-cold acetonitrile with 10% TCA).[1] This step halts the enzymatic reaction and precipitates the serum proteins.

-

Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.[1]

-

Quantification: Analyze the supernatant by RP-HPLC or LC-MS to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.[1]

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide is calculated from the degradation curve, often by fitting the data to a first-order exponential decay model.[1]

The following diagram illustrates the experimental workflow for an in vitro peptide stability assay.

Peptides incorporating D-amino acids are typically synthesized using solid-phase peptide synthesis (SPPS).[7][8] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key Steps in SPPS for D-Amino Acid Incorporation:

-

Resin Preparation: The synthesis begins with a resin support, which is functionalized with a linker to which the first amino acid is attached.[9]

-

Amino Acid Coupling: Protected D-amino acids (e.g., Fmoc-D-amino acid-OH) are used for incorporation into the peptide sequence. A coupling reagent facilitates the formation of the peptide bond.

-

Deprotection: The protecting group (e.g., Fmoc) on the newly added amino acid is removed to allow for the coupling of the next amino acid in the sequence.[7]

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA).[9]

-

Purification: The crude peptide is then purified, typically by RP-HPLC, to obtain the final product with high purity.

The following diagram outlines the general workflow for solid-phase peptide synthesis.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. verifiedpeptides.com [verifiedpeptides.com]